

## **Application Notes and Protocols for Microwave- Assisted Synthesis of Illudinine**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Illudinine** is a sesquiterpenoid natural product that has garnered interest due to its potential as a monoamine oxidase B (MAO-B) inhibitor. Traditional multi-step syntheses of **Illudinine** can be lengthy and inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This document provides detailed application notes and protocols for two distinct and efficient microwave-assisted strategies for the synthesis of **Illudinine**.

The first approach, developed by Dudley and coworkers, features a key microwave-assisted oxidative cycloisomerization step to construct the isoquinoline core of **Illudinine**. The second strategy, from the Deiters research group, employs a microwave-mediated nickel-catalyzed [2+2+2] cyclotrimerization reaction to assemble the carbocyclic framework.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for the microwave-assisted steps in the synthesis of **Illudinine** via two different methodologies.



Parameter	Microwave-Assisted Oxidative Cycloisomerization (Dudley et al.)	Microwave-Mediated Ni- Catalyzed [2+2+2] Cyclotrimerization (Deiters et al.)
Precursor	Diene-enyne precursor	Diyne and alkyne precursors
Catalyst	Not Applicable (thermal reaction)	Ni(CO)2 (PPh3)2
Catalyst Loading	Not Applicable	10 mol %
Solvent	1,2-dichlorobenzene	Toluene
Temperature	220 °C	180 °C
Reaction Time	30 minutes	20 minutes
Yield	65%	85%
Microwave Reactor	CEM Discover	CEM Discover

# Experimental Protocols Microwave-Assisted Oxidative Cycloisomerization (Dudley et al.)

This protocol is adapted from the total synthesis of **Illudinine** reported by Dudley and coworkers.

#### Materials:

- Diene-enyne precursor
- 1,2-dichlorobenzene (degassed)
- CEM Discover microwave reactor or equivalent
- 10 mL microwave reaction vessel with a stir bar
- Septum



#### Procedure:

- To a 10 mL microwave reaction vessel containing a stir bar, add the diene-enyne precursor (1.0 equiv).
- Add degassed 1,2-dichlorobenzene (to achieve a 0.1 M solution).
- · Seal the vessel with a septum.
- Place the reaction vessel in the cavity of the microwave reactor.
- Irradiate the reaction mixture at a constant temperature of 220 °C for 30 minutes with stirring.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.

## Microwave-Mediated Nickel-Catalyzed [2+2+2] Cyclotrimerization (Deiters et al.)

This protocol is based on the work of Deiters and coworkers in their total synthesis of **Illudinine**.

#### Materials:

- Diyne precursor (1.0 equiv)
- Alkyne precursor (1.2 equiv)
- Ni(CO)<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (10 mol %)
- Toluene (anhydrous and degassed)
- CEM Discover microwave reactor or equivalent



- 10 mL microwave reaction vessel with a stir bar
- Septum

#### Procedure:

- To a 10 mL microwave reaction vessel containing a stir bar, add the diyne precursor (1.0 equiv) and Ni(CO)<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (0.10 equiv).
- Seal the vessel with a septum and purge with nitrogen.
- Add anhydrous and degassed toluene via syringe to achieve a 0.2 M solution of the diyne.
- Add the alkyne precursor (1.2 equiv) via syringe.
- Place the reaction vessel in the cavity of the microwave reactor.
- Irradiate the reaction mixture at a constant temperature of 180 °C for 20 minutes with stirring.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the Illudinine core structure.

## **Visualizations**

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